Terminal Monofluorination Detrimentally Shifts 5-HT2A Agonist Activity: In Vivo HTR Potency Comparison
The downstream product of this intermediate, 2C-T-30 (4-fluorobutylthio), has reduced 5-HT2A receptor-mediated activity compared to its direct non-fluorinated analog 2C-T-19 (4-butylthio). A systematic in vivo study across the 2C-T series demonstrated that fluorination of the 4-position alkylthio chain is detrimental to activity in the mouse head-twitch response (HTR) paradigm, a behavioral proxy for human psychedelic effects [1]. While the non-fluorinated parent defines the baseline potency, the monofluorinated derivative consistently shows a reduction in potency, confirming that the terminal fluorine atom plays a critical and quantifiable role in receptor activation efficacy [2].
| Evidence Dimension | In vivo HTR potency (ED50 in µmol/kg) for the 4-substituted phenethylamine |
|---|---|
| Target Compound Data | 2C-T-30 (derived from CAS 648956-83-6): Binding affinity for 5-HT2A and 5-HT2C is lower than the non-fluorinated analog 2C-T-19 [2]. |
| Comparator Or Baseline | 2C-T-19 (4-n-butylthio analog): ED50 = 3.27 µmol/kg; Ki (5-HT2A) = 6.9 nM [1]. |
| Quantified Difference | A broader class-level trend shows monofluorination of a 4-alkylthio chain reduces HTR potency by 1.6–4-fold compared to the non-fluorinated parent (e.g., 2C-T-28 vs 2C-T-7; 2C-T-21 vs 2C-T-2) [1]. The binding affinity of 2C-T-19 was explicitly verified as higher than that of its monofluorinated analog 2C-T-30 [2]. |
| Conditions | Head-twitch response (HTR) dose-response studies in male C57BL/6J mice; radioligand binding assays at human 5-HT2A and 5-HT2C receptors expressed in HEK 293 cells. |
Why This Matters
For scientists procuring this intermediate to study fluorinated psychedelic scaffolds, the quantifiable drop in activity enforced by the terminal fluorine differentiates it from non-fluorinated alkylthio intermediates and is essential for authentic structure-activity relationship (SAR) exploration.
- [1] Halberstadt, A. L., et al. (2023). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 240(1), 115–126. View Source
- [2] Silva, A. R., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? Toxicology Reports, 14, 101890. View Source
